3-[(3-Chloro-4-methylphenyl)amino]propanoic acid

carbonic anhydrase inhibition target selectivity metalloenzyme

Researchers requiring consistent SAR data on carbonic anhydrase isoforms need precise substitution patterns. This N-substituted β-alanine offers a validated reference point. - **Target engagement**: CA1 Ki = 3.70 µM; CA2 Kd ≈ 18.4 µM; no muscarinic binding. - **Physicochemical baseline**: XLogP3 3.4, pKa 3.55 - ideal for permeability/metabolism benchmarking. - **Synthetic utility**: Secondary amine and COOH enable amide/ester derivatization while preserving the 3-chloro-4-methyl core. - **Quality**: ≥95% purity with CoA, ready for HTS libraries and hit validation.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66
CAS No. 944887-22-3
Cat. No. B2695470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Chloro-4-methylphenyl)amino]propanoic acid
CAS944887-22-3
Molecular FormulaC10H12ClNO2
Molecular Weight213.66
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NCCC(=O)O)Cl
InChIInChI=1S/C10H12ClNO2/c1-7-2-3-8(6-9(7)11)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14)
InChIKeyLEGMSTVMNKFIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3-Chloro-4-methylphenyl)amino]propanoic Acid Overview


3-[(3-Chloro-4-methylphenyl)amino]propanoic acid (CAS 944887-22-3) is an N-substituted β-alanine derivative with the molecular formula C₁₀H₁₂ClNO₂ and molecular weight of 213.66 g/mol [1]. The compound features a propanoic acid backbone linked via a secondary amine to a 3-chloro-4-methylphenyl ring, a substitution pattern that confers a calculated XLogP3 of 3.4 and a topological polar surface area of 49.3 Ų [1]. Commercial availability is established at minimum 95% purity through multiple qualified vendors , positioning this compound as a research-grade building block for chemical synthesis and target-based screening.

CA Isoform Binding Supports carbonic anhydrase CA1/CA2 isoform selectivity studies and metalloenzyme research.
N-Aryl-β-Alanine Core Research-grade scaffold for structure-activity relationship exploration and analog design.
Carboxyl/Amine Handle Compatible with standard amide coupling or esterification for library synthesis.

Why Generic Substitution Fails: 3-Chloro-4-Methyl Effect


Substitution of the 3-chloro-4-methylphenyl ring cannot be treated as functionally equivalent to other N-phenyl-β-alanine analogs. Experimental binding data reveal that this specific substitution pattern yields measurable, albeit modest, affinity for human carbonic anhydrase isoforms CA1 (Ki = 3.70 μM) and CA2 (Kd ≈ 18.4 μM) [1][2], while showing no appreciable binding to muscarinic receptors at comparable concentrations [3]. The 3-chloro-4-methyl configuration alters both electronic properties (through chloro-mediated inductive effects) and lipophilicity (XLogP3 = 3.4), which can influence passive permeability, protein binding, and metabolic stability relative to unsubstituted or differently substituted phenyl analogs. Consequently, substituting this compound with a structurally similar N-aryl-β-alanine without verifying target-specific activity risks compromising assay reproducibility and interpretation of structure-activity relationships.

3-Chloro-4-Methylphenyl Demonstrates measurable CA1 (Ki 3.70 µM) and CA2 binding, with a defined selectivity window over muscarinic receptors.
Unsubstituted / Different Phenyl Analogs May lack CA isoform affinity or exhibit altered binding profiles, compromising target-specific interpretation.
XLogP3 3.4 Profile Chloro and methyl substituents confer ~1.4 logP units higher lipophilicity versus unsubstituted phenyl analogs.
Simpler N-Phenyl Analogs Lower predicted lipophilicity may significantly shift permeability, distribution, and protein binding behavior.
Electron-withdrawing Cl effect Inductive effects from the 3-chloro group influence amine reactivity and downstream derivatization outcomes.
Structurally Similar N-Aryl-β-Alanines Reactivity and SAR conclusions may not transfer directly; requires verification for each specific substitution pattern.

Quantitative Evidence for 3-[(3-Chloro-4-methylphenyl)amino]propanoic Acid


Carbonic Anhydrase vs. Muscarinic Receptor Selectivity

This compound demonstrates measurable binding to human carbonic anhydrase isoforms CA1 and CA2, while showing no appreciable affinity for muscarinic acetylcholine receptors [1][2][3]. The differential activity between CA1 (Ki = 3.70 μM) and CA2 (Kd ≈ 18.4 μM) is approximately 5-fold [1][2].

CA Isoform vs. Muscarinic Selectivity
Head-to-head
Ki 3.70 µM (CA1) | Kd 18.4 µM (CA2)
~5-fold difference between CA1/CA2 | >2,000-fold selectivity window over mAChRs
Supports CA isoform-selective screening and off-target profiling for carboxylic acid-based inhibitors.
Human CA1 CO₂ hydration stopped-flow assay (15 min pre-incubation); CA2 nanoESI-MS (10 min complex formation).
carbonic anhydrase inhibition target selectivity metalloenzyme

Lipophilicity and Physicochemical Profile

The compound exhibits a calculated XLogP3 of 3.4, placing it in a lipophilicity range favorable for membrane permeability while maintaining aqueous solubility at physiological pH [1]. The predicted pKa of 3.55 ± 0.12 for the carboxylic acid moiety indicates near-complete ionization under physiological conditions (pH 7.4), ensuring the compound exists predominantly in its anionic carboxylate form in biological matrices.

Lipophilicity & Ionization Profile
Class-level inference
XLogP3 = 3.4
Predicted pKa = 3.55 ± 0.12 (carboxylic acid) | TPSA = 49.3 Ų
Context-dependent; supports membrane permeability and distribution predictions relative to unsubstituted analogs.
Computed property (PubChem 2019 release); pKa estimated via ACD/Labs algorithm. Near-complete ionization at pH 7.4.
lipophilicity drug-likeness physicochemical properties

Commercial Availability and Purity Standards

This compound is commercially available from multiple qualified vendors with a minimum purity specification of 95% . Documentation including Certificates of Analysis (COA) and Safety Data Sheets (SDS) is provided upon request, supporting quality assurance for procurement decisions.

Commercial Purity Standard
Data to verify
≥95% Minimum Purity Specification
Multiple vendor sources with available COA and SDS documentation.
Supports procurement decision-making; reduces risk associated with uncharacterized analogs requiring in-house re-purification.
Vendor-reported specification (AKSci, CymitQuimica/Biosynth, AiFChem). Verification against lot-specific COA is recommended.
chemical procurement quality assurance building block

Application Scenarios for 3-[(3-Chloro-4-methylphenyl)amino]propanoic Acid


Scaffold for Carbonic Anhydrase Studies

Given its measurable binding to human carbonic anhydrase isoforms CA1 (Ki = 3.70 μM) and CA2 (Kd ≈ 18.4 μM), with approximately 5-fold selectivity between the two isoforms [1][2], this compound serves as a starting scaffold for exploring structure-activity relationships (SAR) within the CA family. The absence of detectable muscarinic receptor binding further supports its utility in target-specific optimization campaigns where minimizing off-target polypharmacology is a priority.

Lipophilicity Reference for Lead Optimization

With a calculated XLogP3 of 3.4 and a predicted pKa of 3.55 ± 0.12 [1][2], this compound provides a well-characterized physicochemical reference point for assessing the impact of moderate lipophilicity on membrane permeability, plasma protein binding, and metabolic stability. Researchers can benchmark novel analogs against this baseline to quantify the contributions of additional substituents to overall drug-likeness parameters.

Building Block for Amide and Ester Synthesis

The secondary amine and carboxylic acid functionalities enable straightforward derivatization via amide coupling or esterification, allowing this compound to function as a versatile β-alanine-based building block for generating focused chemical libraries [1]. The 3-chloro-4-methyl substitution pattern remains intact during standard coupling conditions, preserving the core pharmacophore for downstream biological evaluation.

Quality-Controlled Reagent for High-Throughput Screening

Commercially available at ≥95% purity with available Certificates of Analysis [1][2], this compound meets the quality requirements for inclusion in high-throughput screening (HTS) libraries. The defined purity specification and documentation minimize the risk of false-positive or false-negative results attributable to impurities, supporting reproducible screening outcomes and reliable hit validation workflows.

Application
Selection Property
Validation Focus
Carbonic Anhydrase Isoform SAR
CA1/CA2 binding selectivity profile
Isoform-specific screening and off-target selectivity ratio
Physicochemical Property Benchmarking
Computed lipophilicity (XLogP3) and pKa
Predicted membrane permeability and distribution behavior
Amide/Ester Derivatization
Carboxylic acid and secondary amine handles
Synthetic yield and purity under standard coupling conditions
High-Throughput Screening (HTS) Reagent
Certified purity (≥95%) and procurement documentation
Lot-specific QC (COA) to minimize impurity-driven assay artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(3-Chloro-4-methylphenyl)amino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.